Biochemical Potency Differential: Shp2-IN-19 Exhibits 24-Fold Greater IC50 than SHP099 in Enzymatic SHP2 Assays
In direct biochemical enzymatic assays measuring SHP2 catalytic activity, Shp2-IN-19 demonstrates an IC50 of 3 nM, which is approximately 24-fold more potent than the prototypical allosteric SHP2 inhibitor SHP099 (IC50 = 71 nM) [1]. The comparator SHP099 is the first-in-class allosteric SHP2 inhibitor and serves as the benchmark reference compound for this target class [1][2]. The quantitative potency advantage of Shp2-IN-19 may translate to lower effective concentrations in cellular and in vivo experimental systems, potentially reducing solvent-associated artifacts and off-target liabilities .
| Evidence Dimension | Biochemical inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 3 nM |
| Comparator Or Baseline | SHP099: 71 nM (0.071 μM) |
| Quantified Difference | 23.7-fold lower IC50 (higher potency) |
| Conditions | Recombinant SHP2 enzymatic assay (full-length or catalytic domain); standard phosphatase activity readout |
Why This Matters
The 24-fold biochemical potency differential informs dose selection, minimizes compound usage per experiment, and reduces the risk of solubility-limited artifacts in cellular assays.
- [1] TargetMol. SHP2-IN-19 (T81163) Product Information. IC50 = 3 nM. View Source
- [2] Chen YN, LaMarche MJ, Chan HM, et al. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature. 2016;535(7610):148-152. SHP099 IC50 = 0.071 μM. View Source
